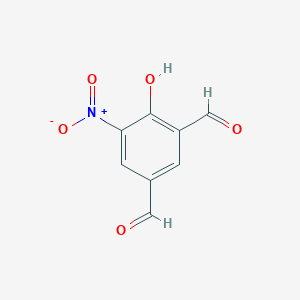

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

説明

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a nitro- and hydroxy-substituted benzene derivative featuring two aldehyde groups at the 1,3-positions. This article compares these analogs systematically, focusing on synthesis, electronic effects, and applications.

特性

IUPAC Name |

4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-6(4-11)8(12)7(2-5)9(13)14/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVHZPYPLGQYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Protocol

Starting Material : 4-Hydroxyisophthalaldehyde (1,3-diformyl-4-hydroxybenzene)

Nitrating Agent : Concentrated nitric acid (HNO₃) in acetic acid (AcOH)

Procedure :

-

Dissolve 4-hydroxyisophthalaldehyde (2.0 mmol) in glacial AcOH (5 mL).

-

Add HNO₃ (1.2 equiv) dropwise at 0–5°C to minimize side reactions.

-

Stir at room temperature for 3–5 hours, monitoring progress via TLC.

-

Quench with ice-water, filter the precipitate, and wash with cold H₂O.

Yield : 60–70%

Purity : >95% (by ¹H NMR)

Optimization Insights

-

Temperature Control : Exothermic nitration requires strict temperature regulation to avoid over-nitration or decomposition.

-

Solvent Choice : Acetic acid enhances nitro group incorporation by protonating the hydroxyl, converting it into a better leaving group.

-

Stoichiometry : Excess HNO₃ (>1.5 equiv) leads to di-nitration at position 2, necessitating precise reagent ratios.

Characterization Data

-

¹H NMR (CDCl₃) : δ 10.12 (s, 2H, -CHO), 8.52 (s, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 5.92 (s, 1H, -OH).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Multi-Step Synthesis via Protected Intermediates

Ethoxy Protection Strategy

To circumvent competing directing effects, ethoxy (-OEt) groups temporarily block reactive hydroxyl positions:

-

Synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde :

-

Formylation at Position 3 :

-

Deprotection with ZnCl₂/HCl :

Advantages and Limitations

-

Advantages : High regioselectivity, scalability for industrial production.

-

Limitations : Requires toxic POCl₃ and costly purification steps.

Alternative Methodologies

Bromination-Nitration Exchange

Adapting a bromination protocol from the literature, bromine at position 5 is replaced via nucleophilic aromatic substitution:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Nitration | 60–70% | >95% | Moderate |

| Ethoxy Protection | 70–75% | >98% | High |

| Bromination-Nitration | 50–55% | 90% | Low |

| Microwave-Assisted | 65–68% | 92% | Moderate |

Key Observations :

化学反応の分析

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-hydroxy-5-aminobenzene-1,3-dicarbaldehyde.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

科学的研究の応用

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydroformylation and aldol-type reactions.

Biology: The compound serves as a fluorescent label and chromogenic agent in various biological assays.

Medicine: Research indicates potential therapeutic applications, including its use in the synthesis of pharmaceutical intermediates.

Industry: It is employed in the production of dyes and pigments due to its chromogenic properties.

作用機序

The mechanism of action of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde involves its interaction with molecular targets through its nitro and aldehyde functional groups. These groups facilitate the formation of complex aldehydes and other derivatives, which can interact with various biological pathways. The compound’s nitro group is particularly reactive, enabling it to participate in reduction and substitution reactions that modify its molecular structure and activity.

類似化合物との比較

Structural and Functional Comparison

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (present in 5-nitroisophthalate derivatives, ) significantly reduces electron density at the aromatic ring, enhancing electrophilic substitution at meta/para positions. This contrasts with amino groups (e.g., 4-aminobenzene-1,3-dicarbaldehyde, ), which donate electrons and activate the ring for ortho/para reactions.

- Hydroxy Groups: The hydroxy group (e.g., in 2,4-dihydroxybenzene-1,3-dicarbaldehyde, ) increases solubility in polar solvents via hydrogen bonding and enables photochromic applications through keto-enol tautomerism.

Steric and Electronic Tuning

- Halogenated Derivatives:

Bromo () and fluoro () substituents introduce steric bulk and moderate electron withdrawal, influencing reactivity in cross-coupling reactions. - Alkyl Substituents:

Methyl or tert-butyl groups (e.g., 5-tert-butylbenzene-1,3-dicarbaldehyde, ) enhance hydrophobicity and stabilize crystal packing via van der Waals interactions.

Direct Formylation

- Copper-Catalyzed Formylation: A Cu(OTf)₂-catalyzed method () enables selective CAr–H bond formylation of anilines at 120–140°C, yielding 4-aminobenzene-1,3-dicarbaldehyde in 76% yield.

- Acid-Mediated Condensation: Trifluoroacetic acid with hexamine converts α-naphthol to 4-hydroxynaphthalene-1,3-dicarbaldehyde (), suggesting applicability to phenolic substrates.

Schiff Base Formation

- Bis-Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde () demonstrate chelation with metal ions, useful in coordination chemistry.

Photochromism

- Spiropyrans synthesized from 2,4-dihydroxybenzene-1,3-dicarbaldehyde () exhibit reversible color changes under UV light, applicable in smart coatings.

Organic Electronics

- Acene-2,3-dicarbaldehydes (e.g., tetracene-2,3-dicarbaldehyde, ) serve as semiconductors due to extended π-conjugation.

Data Table: Comparative Analysis of Analogous Compounds

生物活性

4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (HNAD) is an aromatic compound notable for its unique chemical structure, which includes hydroxyl and nitro groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C₈H₅N₁O₅

- Molecular Weight : 195.13 g/mol

- CAS Number : 70310-96-2

The compound features two aldehyde functional groups and a nitro group attached to a benzene ring, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : HNAD has shown efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can be beneficial in mitigating oxidative stress.

- Cytotoxic Effects : Preliminary studies indicate that HNAD may induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of HNAD can be attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : HNAD may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

A study demonstrated that HNAD exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potent activity compared to standard antibiotics.

Antioxidant Properties

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that HNAD scavenged free radicals effectively. The IC50 value was found to be 30 µg/mL, showcasing its potential as a natural antioxidant.

Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines revealed that HNAD induced apoptosis through the mitochondrial pathway. Flow cytometry results indicated an increase in early apoptotic cells by approximately 40% after treatment with 100 µM HNAD for 24 hours.

Table 1: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde, and how can reaction conditions be optimized to improve yield?

The compound can be synthesized via methods analogous to structurally related benzene-1,3-dicarbaldehydes. For example, trifluoroacetic acid and hexamine under reflux (100°C for 5 hours) are effective for introducing aldehyde groups onto phenolic precursors, as demonstrated in the synthesis of 4-hydroxynaphthalene-1,3-dicarbaldehyde . Optimization strategies include:

- Catalyst selection : Piperidine enhances condensation reactions by facilitating enolate formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature control : Maintaining 100–120°C prevents premature decomposition of nitro-substituted intermediates .

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

- X-ray crystallography : Single-crystal diffraction (monoclinic space group P21/c) resolves bond lengths and angles, particularly the nitro and aldehyde group geometry. Lattice parameters (e.g., a = 7.555 Å, b = 3.914 Å, c = 25.676 Å) confirm molecular packing .

- FT-IR and NMR : Aldehyde protons (~10 ppm in H NMR) and nitro stretching vibrations (~1520 cm in IR) are diagnostic. Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, hydroxy) influence the compound’s reactivity in nucleophilic addition reactions?

The nitro group at position 5 enhances electrophilicity at the aldehyde carbons by stabilizing negative charges via inductive effects. Computational studies (DFT) predict preferential nucleophilic attack at the para-aldehyde due to lower LUMO energy (−2.3 eV vs. −1.9 eV for meta) . Experimental validation involves kinetic monitoring of reactions with amines or hydrazines under varying pH (4–9) to optimize regioselectivity .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of benzene-1,3-dicarbaldehydes?

- Cross-technique validation : Combine C NMR (carbonyl signals ~190 ppm) with XPS (binding energy of nitro N 1s ~406 eV) to confirm substituent effects .

- Solvent standardization : Discrepancies in UV-vis λ (e.g., 320 nm in DMF vs. 305 nm in THF) arise from solvent polarity; use IUPAC-recommended solvents for reproducibility .

Q. How can computational modeling predict the compound’s applications in materials science?

- Charge transport properties : HOMO-LUMO gaps (~3.1 eV) suggest utility in organic semiconductors. Comparative studies with acene-2,3-dicarbaldehydes (e.g., tetracene derivatives) highlight enhanced π-conjugation in nitro-substituted analogs .

- Photostability : TD-DFT simulations predict resistance to photooxidation, validated by accelerated aging tests under UV light (λ = 365 nm) .

Methodological Guidance

Q. What experimental protocols ensure stability during storage and handling?

- Storage : Inert atmosphere (N or Ar) at 2–8°C prevents aldehyde oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .

- Handling : Use amber glassware to block UV-induced radical formation. Monitor purity via HPLC (C18 column, acetonitrile/water eluent) before critical reactions .

Q. How are reaction pathways validated for nitro-substituted benzene-1,3-dicarbaldehydes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。